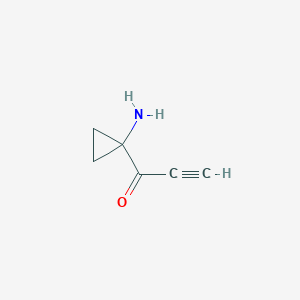
tert-Butyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate: is a heterocyclic compound that contains a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate typically involves the reaction of 4-amino-5-methylthiazole-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives of the thiazole ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-Butyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds.
Biology: This compound has potential applications in the development of biologically active molecules. It can be used as a precursor for the synthesis of compounds with antimicrobial, antiviral, and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities such as enzyme inhibition or receptor modulation.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and dyes .
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .
Comparación Con Compuestos Similares
- tert-Butyl 4-amino-5-methylthiazole-2-carboxylate
- tert-Butyl 4-amino-5-methyl-1,3,4-thiadiazole-2-carboxylate
- tert-Butyl 4-amino-5-methyl-1,3-oxazole-2-carboxylate
Comparison: tert-Butyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the electronic and steric effects of the thiazole ring .
Propiedades
Fórmula molecular |
C9H14N2O2S |
|---|---|
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
tert-butyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C9H14N2O2S/c1-5-6(10)11-7(14-5)8(12)13-9(2,3)4/h10H2,1-4H3 |
Clave InChI |
YKYRUFDNKHIVRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(S1)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




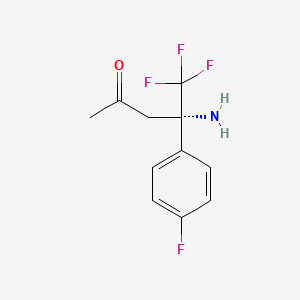
![N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13182857.png)
![1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13182859.png)
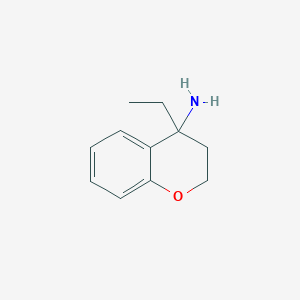
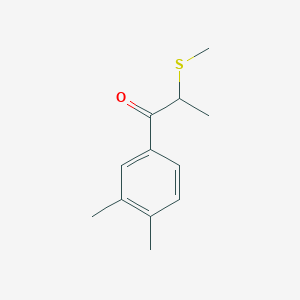
![2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane](/img/structure/B13182887.png)
![2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13182893.png)
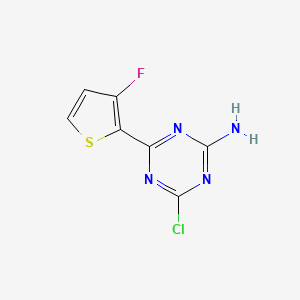
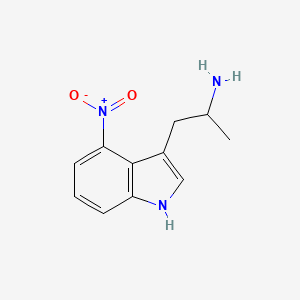

![Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182927.png)
